2-Chloroethylamine hydrochloride
Overview
Description
2-Chloroethylamine hydrochloride is an organic compound with the molecular formula C2H7Cl2N. It is a white to light beige crystalline powder that is highly soluble in water . This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .
Mechanism of Action
Target of Action
It’s known that the compound can react with various substances, indicating a broad range of potential targets . For instance, it can react with hydroxypropyl starch (HPS) to form aminoethyl hydroxypropyl starch (AEHPS) . The active chlorine atom in the compound can react with alcohols to form ethers, and it can also react with sodium alcoholates, sodium phenolates, sodium mercaptides, and sulfites . The active primary amino group can react with carboxylic acids, esters, and anhydrides to form the corresponding amides .
Mode of Action
The mode of action of 2-Chloroethylamine hydrochloride involves its reactivity with various substances. The active chlorine atom in the compound can undergo hydrolysis to form an alcohol, which can then condense with another alcohol to form an ether . The compound can also react with sodium alcoholates, sodium phenolates, sodium mercaptides, and sulfites . The active primary amino group in the compound can react with carboxylic acids, esters, and anhydrides to form the corresponding amides . These reactions can lead to various changes in the target molecules.
Biochemical Pathways
For instance, its ability to form amides suggests that it could potentially interfere with protein synthesis or other processes involving carboxylic acids, esters, and anhydrides .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
For instance, its ability to form amides could potentially alter the structure and function of proteins .
Biochemical Analysis
Biochemical Properties
2-Chloroethylamine hydrochloride plays a role in biochemical reactions. The active chlorine atom in this compound can hydrolyze to form alcohol, which can condense with alcohol to form ether . It can easily react with sodium alcohol, sodium phenol, sodium thiol (phenol), and sulfite . The active primary amino group can react with carboxylic acid, carboxylic ester, anhydride, etc., to form the corresponding amide, and can be oxidized by various oxidants to form various products .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .
Molecular Mechanism
It is known that alkylating agents like this compound work by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Temporal Effects in Laboratory Settings
This compound is stable at room temperature in closed containers under normal storage and handling conditions . It is hygroscopic, meaning it absorbs moisture from the air . It should be stored in a cool, dry, well-ventilated area away from incompatible substances and protected from moisture .
Dosage Effects in Animal Models
It is known that the oral LD50 in rabbits is greater than 2000 mg/kg .
Metabolic Pathways
It is known that this compound can react with various substances, indicating that it may be involved in a variety of metabolic pathways .
Transport and Distribution
Given its solubility in water , it is likely to be distributed throughout the body via the bloodstream.
Subcellular Localization
Given its reactivity, it is likely to interact with various biomolecules throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst . This substitution reaction is efficient, yielding high-purity products with minimal environmental impact due to the use of hydrogen chloride as a chlorinating agent .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of ethanolamine and thionyl chloride. This method is preferred for its high yield and purity. Additionally, other methods include the conversion of aziridine, 2-oxazolidinone, or imidazoline with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The active chlorine atom can be substituted with other nucleophiles such as alcohols, phenols, and thiols.
Oxidation Reactions: The primary amine group can be oxidized to form various products.
Condensation Reactions: The compound can react with carboxylic acids, esters, and anhydrides to form corresponding amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides, phenoxides, and thiolates are commonly used.
Oxidation Reactions: Various oxidizing agents can be employed to achieve the desired oxidation state.
Condensation Reactions: Carboxylic acids, esters, and anhydrides are typical reagents.
Major Products Formed:
Substitution Reactions: Formation of ethers, thioethers, and other substituted products.
Oxidation Reactions: Formation of oxidized amine derivatives.
Condensation Reactions: Formation of amides and related compounds.
Scientific Research Applications
2-Chloroethylamine hydrochloride is utilized in various scientific research applications:
Comparison with Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar in structure but contains two chloroethyl groups.
2-Bromoethylamine hydrobromide: Contains a bromine atom instead of chlorine.
3-Chloropropylamine hydrochloride: Contains an additional carbon in the alkyl chain.
Uniqueness: 2-Chloroethylamine hydrochloride is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-chloroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878686 | |
Record name | 2-Chloroethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-24-6 | |
Record name | 2-Chloroethylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroethylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2-chloro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloroethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROETHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8040U3I02T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloroethylamine hydrochloride?
A1: The molecular formula of this compound is C2H7Cl2N, and its molecular weight is 129.99 g/mol.
Q2: What is a common method for synthesizing this compound?
A2: A widely used method involves reacting ethanolamine with thionyl chloride (SOCl2) using chloroform as a solvent. Optimization studies revealed a 1:1.04 molar ratio of ethanolamine to thionyl chloride, a reaction temperature of 71°C, and a 24-hour reaction time resulted in a 98% yield with 99.9% purity. []
Q3: Can this compound be used to synthesize isotopically labeled compounds?
A3: Yes, this compound serves as a crucial building block for synthesizing isotopically enriched compounds. Researchers have successfully used it to synthesize deuterium-labeled 2-dechloroethylcyclophosphamides and 2- and 3-dechloroethylifosfamides. [] It was also employed in the synthesis of [11C]SarCNU, a potential chemotherapeutic agent. []
Q4: How are nitrogen-doped graphene materials synthesized using this compound?
A4: Nitrogen-doped graphene materials, with potential for hydrogen storage, can be synthesized hydrothermally. This process involves using this compound as the nitrogen precursor in the presence of graphene oxide. []
Q5: What is the role of this compound in synthesizing hyperbranched polyethyleneimine (PEI) functionalized polymers?
A5: this compound is critical in introducing ethyleneimine (EI) groups into polymers like poly(allylamine). This in-situ ethylamination creates allylic and chain-pendant hyperbranched PEI structures, impacting the polymer's chelating properties. [] This approach resembles the ethoxylation process used to introduce hydrophilic ethylene oxide groups in surfactant synthesis. []
Q6: Can this compound be used to modify polystyrene resins?
A6: Yes, this compound is instrumental in grafting poly(vinyl pyrrolidone) onto crosslinked polystyrene beads. The process involves chlorosulfonation of the polystyrene beads, followed by sulfamidation with this compound, creating reactive sites for the grafting reaction. [] This modification enhances the resin's dye sorption capacity, useful for removing dyes from water. []
Q7: How does the introduction of ethyleneimine groups using this compound influence the properties of polymers?
A7: The incorporation of ethyleneimine groups significantly alters the polymer's properties. For instance, in ABA-type dumbbell-like water-soluble copolymers, the number of EI groups impacts surface tension, pyrene solubilization, and chelating properties towards copper ions in aqueous solutions. []
Q8: What is the role of this compound in synthesizing heterocyclic compounds?
A8: this compound is a crucial reagent in synthesizing various heterocycles. For instance, it reacts with 2-((ethyl or arylamino)(mercapto)methylene)malononitrile potassium salts to yield functionalized tetrahydro-1,4-thiazepines. [] Similarly, it reacts with ethyl-2-cyano-3,3-dimercaptoacrylate dipotassium salt to produce a novel tetrahydro-1,4-thiazepine derivative. []
Q9: Can this compound be used in the synthesis of oxazolines?
A9: Yes, this compound reacts with substituted isatoic anhydrides in the presence of triethylamine to produce 2-(2′-aminoaryl)oxazolines under mild basic conditions. This one-pot procedure offers a practical alternative to traditional methods involving ethanolamine and high-boiling solvents. []
Q10: How does this compound participate in the synthesis of N-functionalized perfluoroalkanesulfonamides?
A10: this compound reacts with perfluoroalkanesulfonyl fluoride, yielding N-(2-chloroethyl)perfluoroalkanesulfonamides. These intermediates undergo further transformations to generate bis-sulfonamide derivatives with diverse functionalities. []
Q11: What are the safety considerations when handling this compound?
A11: this compound is a potentially hazardous substance, and appropriate safety measures are crucial during handling. It's essential to consult the Safety Data Sheet (SDS) and follow recommended precautions, including using personal protective equipment and working in well-ventilated areas.
Q12: Has this compound been investigated for its biological activity?
A12: While this compound itself is not typically investigated for its direct biological activity, it is a vital building block in synthesizing compounds with potential pharmacological applications. For instance, N-naphthylmethyl-2-haloethylamine derivatives, synthesized using this compound as a precursor, have shown antihistamine and anti-adrenaline properties. []
Q13: What is the role of the ethyleneiminium ion in the activity of 2-haloalkylamine compounds?
A13: Research suggests that the ethyleneiminium ion, formed from 2-haloalkylamine compounds like those derived from this compound, plays a crucial role in their antagonistic effects against adrenaline, noradrenaline, histamine, and 5-hydroxytryptamine. []
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